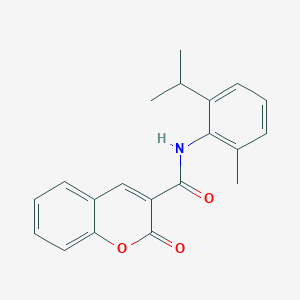

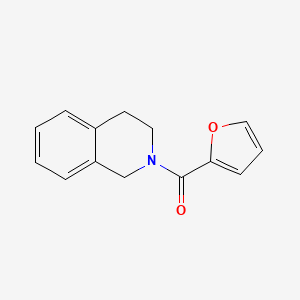

![molecular formula C12H16N4O2 B5547826 7-[(1-甲基-1H-咪唑-2-基)甲基]-2,7-二氮杂螺[4.4]壬烷-1,3-二酮](/img/structure/B5547826.png)

7-[(1-甲基-1H-咪唑-2-基)甲基]-2,7-二氮杂螺[4.4]壬烷-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro compounds, including those similar to the compound , often involves multi-step synthetic pathways that can include nucleophilic substitution, cyclization, and carbonyl reduction steps. An example of a related compound's synthesis involves a three-step process starting from basic heterocyclic precursors, leading to the formation of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones with high yields (Pardali et al., 2021). Such methodologies highlight the efficiency and versatility of synthesizing complex spirocyclic structures.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by the presence of spiro-linked heterocyclic rings, which can significantly influence their chemical reactivity and biological activity. The structural analysis of similar compounds reveals that they can crystallize with distinct molecular arrangements, influenced by cooperative hydrogen bonding patterns (Staško et al., 2002). Such insights are crucial for understanding the interaction mechanisms of these compounds with biological targets.

Chemical Reactions and Properties

Diazaspiro compounds exhibit a range of chemical reactivities, attributed to their unique structural features. For instance, the presence of the spirocyclic core and imidazole ring can influence their behavior in nucleophilic substitution reactions and their interaction with various reagents. The specific functional groups present in the compound, such as the imidazole and dione moieties, also play a critical role in determining its chemical properties and reactions (Oh & Kohn, 1992).

Physical Properties Analysis

The physical properties of diazaspiro compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and the nature of substituents on the spirocyclic core. For instance, the crystalline structure of related compounds can exhibit different hydrogen bonding patterns and molecular arrangements, affecting their physical state and stability (Silaichev et al., 2013).

Chemical Properties Analysis

The chemical properties of "7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione" and similar compounds are marked by their reactivity towards nucleophiles and electrophiles, the potential for forming hydrogen bonds, and their acidity/basicity. These properties are crucial for their interactions with biological molecules and potential use in drug design and development. The synthesis routes and reactions these compounds undergo can significantly impact their final chemical properties, offering a wide range of possibilities for customization and optimization in medicinal chemistry applications (Huynh et al., 2017).

科学研究应用

合成和化学性质

- 已经开发出一种合成单取代螺碳环咪唑烷-2,4-二酮的方法,其结构与您感兴趣的化合物相似。这些化合物以其高产率和高纯度而著称,使其在药理学研究中很有用 (Pardali 等,2021)。

- 对咪唑烷衍生物(包括 1,4-二氮杂螺[4.5]癸烷)的合成、表征和缓蚀评估的研究表明,它们具有作为酸性环境中钢材新型缓蚀剂的潜力 (Wazzan 等,2018)。

药理学评估和分子建模

- 已经合成并评估了二氮杂螺癸烷二酮的新型芳基哌嗪基丙基衍生物,它们与您的化合物具有结构相似性,显示出作为药理剂的潜力 (Czopek 等,2016)。

- 据报道,合成了具有潜在抗焦虑活性的 N-(4-芳基-1-哌嗪基丁基)-取代的二氮杂螺癸烷二酮衍生物。这些衍生物在药理学分析中显示出受体亲和性 (Kossakowski 等,1998)。

生物活性和潜在应用

- 一项关于氮杂螺双环乙内酰脲衍生物的抗肿瘤和抗血管生成活性的研究表明,对某些癌细胞系具有显着的抗增殖作用和血管生成抑制作用,表明其潜在的治疗应用 (Basappa 等,2009)。

- 合成的螺咪唑烷-2,4-二酮显示出降血糖活性,使其成为糖尿病治疗中进一步研究的有希望的候选者 (Iqbal 等,2012)。

安全和危害

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future research directions could involve exploring these biological activities further and developing new drugs based on imidazole compounds.

属性

IUPAC Name |

7-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-15-5-3-13-9(15)7-16-4-2-12(8-16)6-10(17)14-11(12)18/h3,5H,2,4,6-8H2,1H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVANPVUOTKCRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN2CCC3(C2)CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

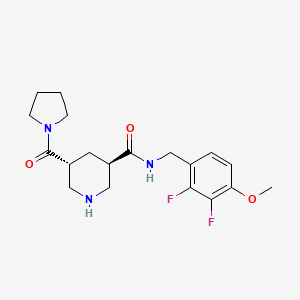

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)